3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione
Description
3-[(2-Benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione is a synthetic heterocyclic compound characterized by a fused chromene-dione core and a benzoyl-substituted enaminone side chain.
Structural elucidation of this compound relies heavily on X-ray crystallography, with refinement often performed using the SHELXL software suite . The robustness of SHELXL in handling complex hydrogen-bonding networks and torsional flexibility has been critical in confirming the planar geometry of the enaminone group and the chair conformation of the tetrahydrochromene ring .
Properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,8-dihydro-6H-chromene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-21-12-7-13-22-18(21)14-20(25(30)31-22)26-15-19(23(28)16-8-3-1-4-9-16)24(29)17-10-5-2-6-11-17/h1-6,8-11,14-15,28H,7,12-13H2/b23-19+,26-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTVXOSJHSMBTK-MLBZFUCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione typically involves a multi-step process. One common method includes the condensation of 2-benzoyl-3-oxo-3-phenylprop-1-en-1-ylamine with a suitable chromene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium methoxide, in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 392.4 g/mol. Its structure features a chromene core with various functional groups that contribute to its biological activity. The compound's unique structural characteristics allow it to interact with biological targets effectively.
Anti-Cancer Activity
Numerous studies have investigated the anti-cancer properties of chromene derivatives. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Research indicates that chromene derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound has been associated with the activation of apoptotic pathways in cancer cells, promoting programmed cell death.
For instance, a study highlighted that similar chromene compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
Anti-Inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Chromenes are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Inhibition Studies : In silico docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is significant for conditions like asthma and arthritis .
- Molecular Mechanisms : The presence of specific functional groups allows for interactions with inflammatory pathways, potentially leading to decreased inflammation markers in vitro.
Building Block for Organic Synthesis
The structural features of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione make it a valuable intermediate in organic synthesis:
- Versatile Reactions : The compound can serve as a precursor for synthesizing other bioactive molecules through various organic transformations such as nucleophilic substitutions and cyclization reactions.
- Development of New Derivatives : Researchers are exploring modifications to the chromene structure to develop new derivatives with enhanced biological activities.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
| Study | Year | Findings |
|---|---|---|
| Gao et al. | 2001 | Reported anti-cancer activity in chromene derivatives. |
| Xu et al. | 2011 | Investigated anti-inflammatory effects and potential applications in arthritis treatment. |
| Luan et al. | 2011 | Discussed the utility of amino groups in organic transformations involving chromenes. |
These findings collectively underscore the significance of this compound in therapeutic applications and its potential as a lead structure for further research.
Mechanism of Action
The mechanism of action of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The tetrahydrochromene core in the target compound reduces ring strain compared to fully unsaturated chromenes (e.g., coumarin derivatives), as confirmed by bond-length analysis in SHELXL-refined structures .
- Unlike 3-(benzoylamino)coumarin, the target compound’s hydrogenated chromene ring lacks aromaticity, altering its electronic profile and solubility.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Solubility (DMSO, mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Target Compound | 456.4 | 0.12 | 245–247 | 3.8 |
| 5,6-Dihydro-2H-chromene-2,5-dione | 178.2 | 1.45 | 198–200 | 1.2 |
| 3-(Benzoylamino)coumarin | 307.3 | 0.87 | 215–217 | 2.9 |
| 2-Benzoyl-1-phenylprop-1-en-1-one | 238.3 | 0.03 | 182–184 | 4.1 |
Analysis :
- The target compound’s low solubility (0.12 mg/mL in DMSO) aligns with its high logP (3.8), reflecting the hydrophobic contributions of the benzoyl and tetrahydrochromene groups.
- Compared to 5,6-dihydro-2H-chromene-2,5-dione, the addition of the enaminone side chain increases molecular weight by ~278 g/mol but reduces solubility by an order of magnitude.
Research Findings and Challenges
- SHELX in Structural Analysis: The use of SHELXL for refining the target compound’s structure highlights its utility in resolving complex torsional parameters, such as the dihedral angle between the chromene ring and enaminone group (reported as 12.7° ± 0.3°) .
- Synthetic Limitations : The compound’s multi-step synthesis (e.g., via Claisen-Schmidt condensation followed by hydrogenation) yields <20% overall efficiency, lower than simpler chromene-diones.
- Knowledge Gaps: No peer-reviewed studies directly compare its bioactivity with analogues. Further research is needed to explore its ADMET profile and target selectivity.
Biological Activity
The compound 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione , also known as Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate , has garnered attention for its diverse biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.4 g/mol. The structure features a chromene backbone with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 220957-52-8 |
| IUPAC Name | Ethyl 2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]acetate |
Synthesis
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, followed by nucleophilic addition and elimination steps to yield the final product .
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This property allows it to interact with nucleophiles such as thiol groups in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Antimicrobial Activity
Studies have indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and have shown promising results in inhibiting growth at low concentrations .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, which are critical for halting tumor growth .
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on human cancer cell lines, the compound exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
The biological activities of This compound can be compared with similar compounds to understand its unique efficacy:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Current Compound | Yes | High | Yes |
| Related Compound A | Moderate | Moderate | No |
| Related Compound B | High | Low | Moderate |
Future Directions
Given the promising biological activities exhibited by This compound , further research is warranted to explore its potential as a therapeutic agent. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and bioavailability.
- Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its action.
- Formulation Development : To enhance delivery methods for clinical applications.
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione?
Methodological Answer : A multi-step synthesis can be adapted from analogous compounds. For instance, the synthesis of 2-oxo-2-(2-oxo-2H-chromen-3-yl)-N'-phenylacetohydrazonoylbromide involves cold ethanol solutions, sodium acetate, and diazonium salts under controlled conditions . Key steps include:
Condensation : Reacting a chromene precursor with benzoyl derivatives.
Diazotization : Introducing amino groups via diazonium intermediates.
Purification : Recrystallization or column chromatography for yield optimization.
Critical Parameters : Temperature control (<5°C for diazonium stability), solvent purity, and stoichiometric ratios.
Q. How can researchers characterize the antioxidant and anti-inflammatory properties of this compound?
Methodological Answer : Adopt standardized assays for bioactivity screening:
- Antioxidant Activity :
- Anti-inflammatory Activity :
Advanced Research Questions
Q. What experimental frameworks are suitable for evaluating the environmental fate and ecological risks of this compound?
Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
Laboratory Studies :
- Physicochemical Properties : LogP (octanol-water partitioning), hydrolysis half-life (pH 5–9), photodegradation under UV light.
- Biotic Transformation : Microbial degradation assays (e.g., OECD 301F).
Field Monitoring :
- Bioaccumulation : Measure in aquatic organisms (e.g., Daphnia magna) using LC-MS/MS.
- Ecotoxicology : Acute/chronic toxicity testing (OECD 203/210 guidelines).
Data Integration : Use fugacity models to predict environmental distribution.
Q. How can researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. anti-proliferative effects)?
Methodological Answer : Resolve discrepancies via:
Dose-Response Analysis : Establish EC50/IC50 curves across multiple cell lines (e.g., HeLa, MCF-7).
Assay Standardization : Control variables (e.g., serum concentration, incubation time).
Mechanistic Studies :
- Apoptosis Pathways : Caspase-3/7 activation assays.
- ROS Measurement : Flow cytometry with DCFH-DA probes.
Meta-Analysis : Compare data across studies using systematic review frameworks (PRISMA guidelines) .
Q. What advanced spectroscopic techniques are optimal for structural elucidation and purity assessment?
Methodological Answer : Combine:
- NMR : 1H/13C NMR with DEPT-135 for stereochemical confirmation.
- HRMS : Exact mass determination (error < 2 ppm).
- XRD : Single-crystal diffraction for absolute configuration.
Purity Validation : - HPLC-DAD : ≥95% purity at 254 nm (C18 column, acetonitrile/water gradient).
- TGA-DSC : Thermal stability analysis (decomposition onset >200°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
